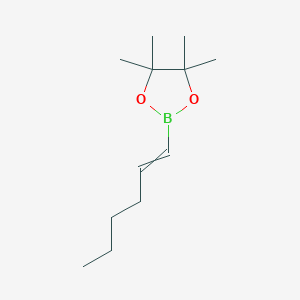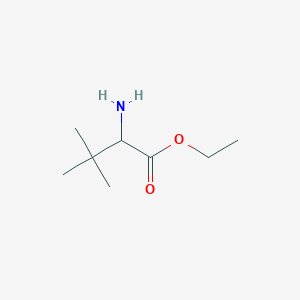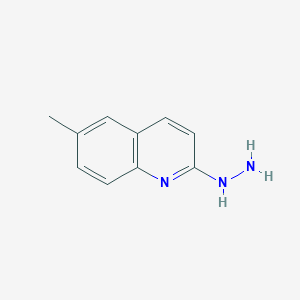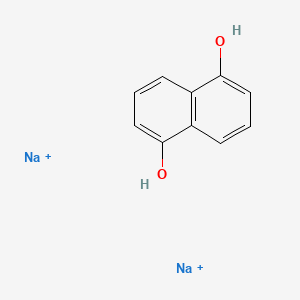
Disodium 1,5-naphthalenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1,5-naphthalenediol, also known as disodium naphthalene-1,5-disulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sodium ions and two sulfonate groups attached to the naphthalene ring. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Disodium 1,5-naphthalenediol can be synthesized through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The process involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring, forming naphthalene-1,5-disulfonic acid.
Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide to form disodium naphthalene-1,5-disulfonate.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation techniques.
化学反应分析
Types of Reactions
Disodium 1,5-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones, which are important intermediates in dye and pigment synthesis.
Reduction: Reduction reactions can convert the compound into naphthalenediol derivatives with different oxidation states.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediol derivatives
Substitution: Various substituted naphthalene derivatives
科学研究应用
Disodium 1,5-naphthalenediol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用机制
The mechanism of action of disodium 1,5-naphthalenediol involves its interaction with various molecular targets and pathways. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The naphthalene core can undergo redox reactions, making it useful in oxidative and reductive processes. Additionally, the compound can act as a ligand, forming complexes with metal ions and influencing their reactivity.
相似化合物的比较
Disodium 1,5-naphthalenediol can be compared with other naphthalene derivatives, such as:
1,5-Dihydroxynaphthalene: Similar structure but lacks sulfonate groups, making it less soluble in water.
1,6-Dihydroxynaphthalene: Different position of hydroxyl groups, leading to different reactivity and applications.
1,8-Dihydroxynaphthalene: Another positional isomer with distinct chemical properties.
1,5-Diaminonaphthalene: Contains amino groups instead of hydroxyl or sulfonate groups, leading to different reactivity and uses.
This compound is unique due to its combination of sulfonate groups and naphthalene core, providing both solubility and reactivity advantages in various applications.
属性
分子式 |
C10H8Na2O2+2 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
disodium;naphthalene-1,5-diol |
InChI |
InChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1 |
InChI 键 |
VPZBODUZRDFXBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
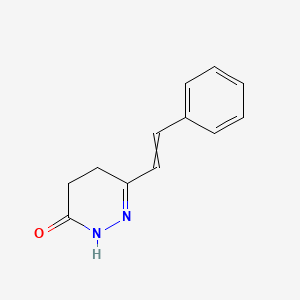
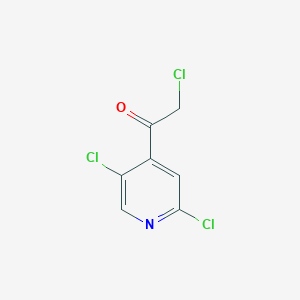
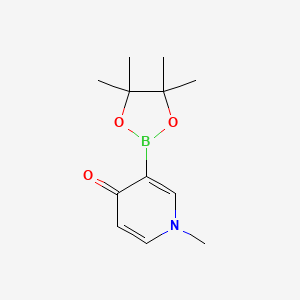
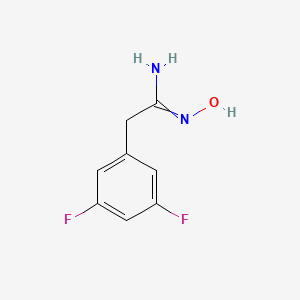

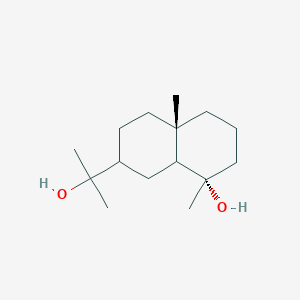
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)

![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
